

Technical Guide: Bisphenol Z-13C12 in Quantitative Bioanalysis & Toxicology

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Compound of Interest

Compound Name: *Bisphenol Z-13C12*

Cat. No.: *B1154260*

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Executive Summary

Bisphenol Z-13C12 (BPZ-13C12) is a high-precision stable isotope-labeled analog of Bisphenol Z (BPZ), a structural analog of Bisphenol A (BPA) used in the production of high-heat-resistant polycarbonate plastics and resins. In analytical research, BPZ-13C12 serves as the "gold standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

Its primary utility lies in correcting for matrix effects (ion suppression/enhancement), extraction inefficiencies, and instrument drift during the quantification of BPZ in complex biological matrices (urine, serum, breast milk) and environmental samples. Unlike deuterated analogs (which may experience deuterium-hydrogen exchange or chromatographic isotope effects), ¹³C-labeled standards offer superior stability and co-elution with the target analyte, ensuring maximum quantification accuracy.

Technical Profile & Physicochemical Properties[1][2][3][4][5]

BPZ-13C12 is synthesized by replacing the twelve carbon atoms of the two phenol rings with Carbon-13 isotopes. This results in a mass shift of +12 Da compared to native BPZ, allowing

for clear spectral resolution in mass spectrometry without altering the chemical behavior or retention time.

Property	Specification
Compound Name	Bisphenol Z-13C12
IUPAC Name	4,4'-(Cyclohexane-1,1-diyl)bis(phenol-13C6)
Chemical Formula	13C12 C6 H20 O2
Molecular Weight	~280.26 g/mol (Native BPZ: 268.35 g/mol)
Isotopic Purity	≥ 99 atom % 13C
Solubility	Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water
Appearance	White to off-white solid
Unlabeled CAS	843-55-0 (Bisphenol Z)

Core Application: LC-MS/MS Internal Standard[5]

The definitive application of BPZ-13C12 is in Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By spiking samples with a known concentration of BPZ-13C12 prior to extraction, researchers can normalize the response of the native analyte.

Mechanistic Principle

In Electrospray Ionization (ESI), co-eluting matrix components (e.g., phospholipids in plasma, salts in urine) often suppress the ionization of the target analyte. Because BPZ-13C12 is chemically identical to BPZ, it co-elutes perfectly and experiences the exact same suppression. The ratio of the Native/Labeled signal remains constant regardless of matrix interference, yielding accurate quantification.

Validated MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are optimized for ESI Negative Mode.

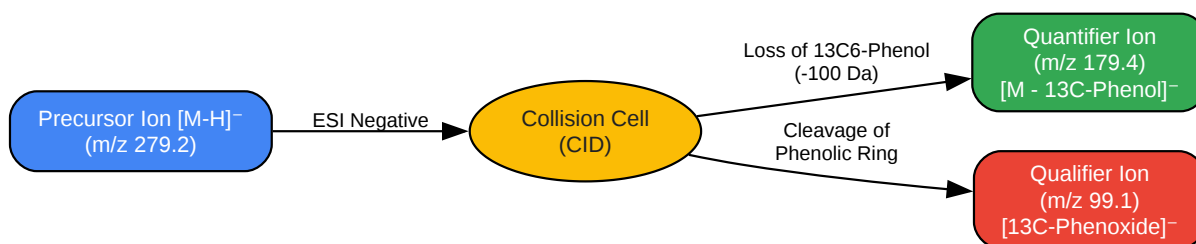
Compound	Precursor Ion (m/z) [M-H] ⁻	Product Ion (Quantifier)	Product Ion (Qualifier)	Collision Energy (eV)
Bisphenol Z (Native)	267.2	173.4	93.1	~25 - 35
Bisphenol Z-13C12	279.2	179.4	99.1	~25 - 35

- Fragmentation Logic:

- Native BPZ (267 → 173): Loss of a phenol moiety (C₆H₆O, 94 Da).
- BPZ-13C12 (279 → 179): Loss of a 13C-labeled phenol moiety (13C₆H₆O, 100 Da).
- Qualifier (93/99): Represents the phenoxide ion itself (C₆H₅O⁻).

Fragmentation Pathway Diagram

The following diagram illustrates the fragmentation logic used to select MRM transitions, ensuring specificity.



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Caption: ESI(-) Fragmentation pathway for **Bisphenol Z-13C12**, showing the loss of the labeled phenol group utilized for quantitation.

Experimental Protocol: Quantification in Human Urine[2]

This protocol describes the quantification of total Bisphenol Z (Free + Conjugated) in human urine, a standard workflow for biomonitoring studies.

Reagents & Preparation

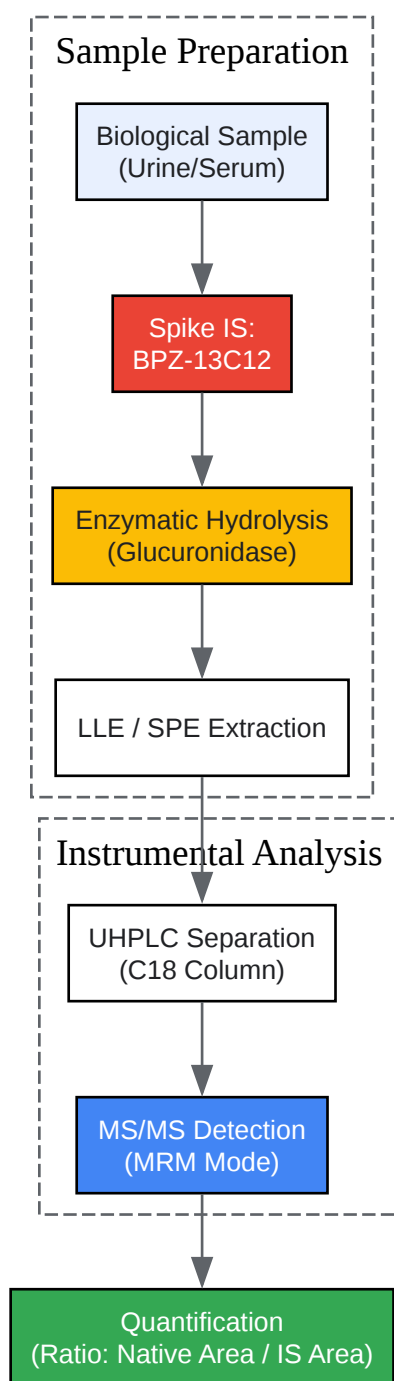
- Stock Solution: Dissolve 1 mg BPZ-13C12 in 10 mL Methanol (100 µg/mL). Store at -20°C.
- Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
- Enzyme:
 - Glucuronidase/Sulfatase (*Helix pomatia*) for deconjugation.

Step-by-Step Workflow

- Sample Aliquoting: Transfer 500 µL of urine into a glass centrifuge tube.
- Internal Standard Spiking: Add 20 µL of BPZ-13C12 Working Solution (100 ng/mL) to every sample, blank, and calibration standard.
 - Critical Step: Vortex for 30 seconds to ensure equilibration of the IS with the matrix.
- Enzymatic Hydrolysis: Add 100 µL of Ammonium Acetate buffer (pH 5.0) and 10 µL -Glucuronidase. Incubate at 37°C for 12 hours.
 - Purpose: Converts BPZ-Glucuronide and BPZ-Sulfate back to free BPZ for total quantification.
- Liquid-Liquid Extraction (LLE):
 - Add 3 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
 - Shake vigorously for 10 minutes.
 - Centrifuge at 4000 rpm for 5 minutes.

- Reconstitution:
 - Transfer the supernatant (organic layer) to a fresh tube.
 - Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
 - Reconstitute residue in 100 μ L Methanol:Water (50:50).
- LC-MS/MS Analysis: Inject 10 μ L onto a C18 or Phenyl-Hexyl column.

Analytical Workflow Diagram



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Caption: Validated analytical workflow for Bisphenol Z quantification using BPZ-13C12 isotope dilution.

Advanced Applications: Toxicology & Metabolic Tracing

Beyond routine quantification, BPZ-13C12 is utilized in mechanistic toxicology to trace metabolic pathways.

Metabolic Flux Analysis

In in vitro hepatocyte assays, BPZ-13C12 is used as a tracer substrate. Because the 13C label is stable and non-radioactive, researchers can identify novel metabolites by searching for mass shifts of +12 Da in High-Resolution Mass Spectrometry (HRMS) data.

- Application: Identifying Phase I (hydroxylation) and Phase II (glucuronidation) metabolites of BPZ without interference from endogenous background signals.

Environmental Fate Studies

BPZ is increasingly found in environmental waters as a BPA replacement. BPZ-13C12 is used to study the degradation kinetics of BPZ in wastewater treatment simulations. The labeled compound acts as a reference to distinguish between biological degradation and physical adsorption to sludge.

References

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- National Institutes of Health (NIH). (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. PMC6943542. Retrieved from [[Link](#)]
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Sources

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- [2. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents \(Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid\) for Clean-Up of QuEChERS Extract - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Bisphenol Z-13C12 in Quantitative Bioanalysis & Toxicology]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1154260/docs#technical-guide-bisphenol-z-13c12-in-quantitative-bioanalysis-toxicology\]](https://www.benchchem.com/product/b1154260/docs#technical-guide-bisphenol-z-13c12-in-quantitative-bioanalysis-toxicology)

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